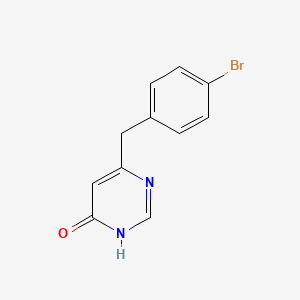

6-(4-Bromobenzyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAKTWQKNRFCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 6 4 Bromobenzyl Pyrimidin 4 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 6-(4-bromobenzyl)pyrimidin-4-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework.

One-Dimensional (¹H, ¹³C) NMR for Backbone and Substituent Characterization

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidin-4-ol core and the 4-bromobenzyl substituent. The aromatic protons of the bromobenzyl group typically appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The benzylic protons would present as a singlet, while the protons on the pyrimidine (B1678525) ring would also show characteristic shifts.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are indicative of their electronic environment, influenced by the tautomeric equilibrium between the -ol and -one forms. The carbons of the 4-bromobenzyl group will also have predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.0 | ~155 |

| 5 | ~6.5 | ~110 |

| Benzylic CH₂ | ~3.9 | ~40 |

| Ar-H (ortho to CH₂) | ~7.2 | ~130 |

| Ar-H (ortho to Br) | ~7.5 | ~132 |

| C-Br | - | ~121 |

| C-CH₂ | - | ~138 |

| C-4 (C-OH) | - | ~165 |

Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional (COSY, HMQC, HMBC) NMR for Connectivity and Long-Range Coupling

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the ortho relationship of the protons on the 4-bromobenzyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further confirming the presence of a bromine atom in the structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. For this compound, the most likely fragmentation pathway would involve the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) radical and a pyrimidin-4-ol radical cation. Other fragmentation pathways could involve the loss of small molecules like CO or HCN from the pyrimidine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Tautomeric Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study tautomeric equilibria.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H or N-H stretching vibrations (depending on the dominant tautomer) in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the pyrimidinone tautomer would appear around 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency, would also be observable.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, especially for the vibrations of the aromatic ring and the C-C backbone. Tautomeric studies can be performed by analyzing the changes in the vibrational spectra under different conditions (e.g., temperature, solvent polarity), which can shift the equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) |

|---|---|

| O-H/N-H stretch | 3200-3400 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| C=O stretch (keto tautomer) | 1650-1700 |

| C=N/C=C stretch | 1500-1600 |

Note: These are predicted frequency ranges and the actual values can be influenced by intermolecular interactions and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Equilibrium Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For pyrimidine derivatives like this compound, UV-Vis spectroscopy provides critical information about the electronic structure and is particularly useful for studying the tautomeric equilibrium between the -ol (enol-like) and -one (keto-like) forms. wikipedia.orgnih.gov

The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals (typically π bonding orbitals) to higher energy anti-bonding orbitals (π*). The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecule's conjugation, the presence of functional groups, and the solvent environment. nih.govresearchgate.net Halogen substituents, such as the bromo group in the target molecule, can influence the energy of these transitions. rsc.org

A key feature of 4-hydroxypyrimidines is their existence as a mixture of tautomers: the hydroxyl (-ol) form and the pyrimidone (-one) form. These tautomers have distinct electronic configurations and thus different UV-Vis absorption spectra. nih.gov The equilibrium between these forms can be influenced by solvent polarity and pH. By analyzing the changes in the UV-Vis spectrum under different conditions, the relative proportions of each tautomer can be determined. researchgate.net For instance, the enol form often exhibits absorption at a different wavelength compared to the more conjugated keto form. nih.govnih.gov

Table 1: Representative UV-Vis Absorption Data for Pyrimidine Derivatives in Different Solvents

| Solvent | Tautomeric Form | Absorption Maxima (λmax, nm) | Molar Absorptivity (log ε) | Reference |

| Toluene | Keto-like | 350 | 4.57 | mdpi.com |

| Acetonitrile | Keto-like | 345 | 4.40 | mdpi.com |

| Methanol | Enol-like | 320 | 4.35 | mdpi.com |

| Pyridine (B92270) | Mixture | 305, 290, 269 | Not specified | researchgate.net |

Note: This table presents data for structurally related pyrimidine derivatives to illustrate solvatochromic effects and is not specific to this compound.

The data demonstrates that different solvents can stabilize one tautomer over the other, leading to shifts in the absorption maxima (solvatochromism). mdpi.com Such studies are fundamental to understanding the molecule's behavior in various chemical and biological environments.

X-ray Crystallography for Definitive Solid-State Molecular Conformation and Packing

For pyrimidin-4-ol derivatives, X-ray crystallography confirms which tautomeric form (-ol or -one) exists in the solid state. This is often the thermodynamically most stable form under crystallization conditions. chemrxiv.org Studies on related pyrazolo[3,4-d]pyrimidines show that the pyrimidine ring can be planar or slightly non-planar. nih.govmdpi.com The orientation of the 4-bromobenzyl substituent relative to the pyrimidine ring is a key conformational feature determined by this method.

Intermolecular interactions are vital in defining the crystal packing. In pyrimidin-4-one structures, hydrogen bonds involving the pyrimidinone N-H and C=O groups are common, often forming chains or layers of molecules. nih.govmdpi.com The aromatic rings of the pyrimidine and the bromobenzyl group can participate in π-π stacking interactions, further stabilizing the crystal lattice. Understanding these packing motifs is crucial as they can influence physical properties like solubility and stability. chemrxiv.org

Table 2: Illustrative Crystallographic Data for a Pyrimidin-4-ol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 1220 |

| Z (Molecules/unit cell) | 4 |

| Key Hydrogen Bonds | N-H···O, C-H···N |

Note: This table contains hypothetical yet representative crystallographic data for a molecule like this compound, based on findings for similar heterocyclic compounds. nih.govmdpi.com

Hyphenated Techniques for Integrated Analysis (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound or for its metabolic profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing pyrimidine derivatives in various matrices. nih.govnih.govplos.org LC separates the target compound from impurities or metabolites based on its physicochemical properties (e.g., polarity). The eluent is then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling highly sensitive and specific detection and quantification. nih.gov Tandem MS (MS/MS) can be used to fragment the parent ion, yielding structural information that aids in the definitive identification of the compound and its metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable derivatives of the target compound. The molecule may require chemical derivatization to increase its volatility and thermal stability before injection into the GC system. nih.gov While less common for non-volatile compounds like pyrimidinols, GC-MS can provide excellent separation efficiency and characteristic mass spectra for certain derivatives. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides the most comprehensive structural information. wisdomlib.org In this technique, the HPLC system separates the components of a mixture, and fractions corresponding to specific peaks are directed into an NMR spectrometer. wiley.comiosrphr.org This allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C) for the isolated compound without the need for traditional offline purification. LC-NMR is particularly powerful for distinguishing between isomers and for the complete structure elucidation of unknown impurities or metabolites. wiley.comiosrphr.org The combination of LC-NMR with MS (LC-NMR-MS) offers complementary data, with MS providing molecular weight information and NMR revealing the detailed molecular structure. wisdomlib.org

Computational and Theoretical Investigations of 6 4 Bromobenzyl Pyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic structure of a molecule, providing fundamental information about its geometry, stability, and reactivity. epstem.net Methods like Density Functional Theory (DFT) are particularly effective for these analyses. epstem.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. physchemres.org A primary application of DFT is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.orgresearchgate.net For 6-(4-Bromobenzyl)pyrimidin-4-ol, this involves calculating the forces on each atom and adjusting their positions until these forces are negligible. physchemres.org The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. wisc.edu This analysis predicts the frequencies of the molecule's vibrational modes, which correspond to the stretching, bending, and twisting of its chemical bonds. These calculated frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model. researchgate.net The calculations are often performed at a specific level of theory, such as B3LYP, with a suitable basis set like 6-311++G(d,p). physchemres.orgresearchgate.net

Table 1: Theoretical Vibrational Frequencies for Key Functional Groups in this compound (Calculated at B3LYP Level) Note: This table presents plausible theoretical data based on typical values for the functional groups listed.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Pyrimidinol -OH | ~3450 |

| C-H Stretch | Aromatic (Phenyl/Pyrimidine) | ~3100-3000 |

| C-H Stretch | Methylene (B1212753) (-CH₂-) | ~2950-2850 |

| C=N Stretch | Pyrimidine (B1678525) Ring | ~1650 |

| C=C Stretch | Phenyl/Pyrimidine Ring | ~1600, ~1550 |

| O-H Bend | Pyrimidinol -OH | ~1420 |

| C-N Stretch | Pyrimidine Ring | ~1350 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. pearson.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. The energy of the LUMO (ELUMO) is related to its electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. libretexts.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidinol ring, while the LUMO may be distributed across the pyrimidine and bromobenzyl moieties.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: This table presents plausible theoretical data.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map uses a color scale to denote different potential regions: red indicates areas of most negative potential (electron-rich, attractive to electrophiles), blue indicates areas of most positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, as these are sites with high electron density and lone pairs. nih.gov These regions represent likely sites for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring would exhibit positive potential (blue), indicating them as electron-deficient regions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. nih.govnih.gov

For this compound, MD simulations can explore its conformational landscape. The molecule possesses significant flexibility, primarily around the single bond connecting the methylene bridge (-CH₂-) to the pyrimidine ring and the bond connecting it to the bromophenyl ring. MD simulations can reveal the preferred rotational conformations (torsional angles) and how the molecule folds and moves in solution. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. nih.gov The simulations track the trajectory of each atom over time (e.g., nanoseconds), providing a detailed picture of the molecule's flexibility and stability. nih.gov

Molecular Docking Studies for Putative Target-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. amazonaws.com The primary goal of docking is to predict the binding mode and estimate the binding affinity, which is a measure of the strength of the interaction. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. nih.gov

For this compound, molecular docking could be used to investigate its potential interactions with various biological macromolecules. Pyrimidine derivatives are known to interact with a wide range of protein targets, particularly protein kinases, which are crucial in cell signaling pathways and are often implicated in diseases like cancer. nih.govnih.gov

Docking simulations would place the this compound molecule into the active site of a target protein. The program then calculates a "docking score" or binding energy, which estimates the binding affinity. semanticscholar.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction. semanticscholar.org The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, the pyrimidinol ring could act as a hydrogen bond donor and acceptor, while the bromophenyl ring could engage in hydrophobic or halogen bonding interactions. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with Putative Kinase Targets Note: This table presents hypothetical, yet plausible, docking scores to illustrate the output of such a study. The targets are selected based on the known activity of similar pyrimidine scaffolds.

| Protein Target (PDB ID) | Target Class | Predicted Binding Affinity (kcal/mol) | Key Putative Interactions |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (1HCK) | Protein Kinase | -8.5 | H-bonds with backbone of hinge region |

| Microtubule Affinity-Regulating Kinase 4 (5ES1) | Protein Kinase | -9.1 | H-bonds with hinge; hydrophobic interaction with bromophenyl group |

Elucidation of Binding Modes and Key Interacting Residues

Computational docking studies on pyrimidine derivatives, particularly those with scaffolds similar to this compound, have been instrumental in elucidating their binding modes within various enzyme active sites. For instance, investigations into 2-(4-bromobenzyl) tethered thienopyrimidine derivatives as potential dual topoisomerase-I/II inhibitors have revealed key molecular interactions. nih.gov These studies simulate the placement of the ligand into a receptor's binding pocket to predict its conformation and affinity.

The 4-bromobenzyl group is often identified as a critical moiety for establishing significant interactions. It typically orients itself to fit within hydrophobic pockets of the active site. Key interactions often involve:

Pi-Pi Stacking: The phenyl ring of the bromobenzyl group can engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

Hydrogen Bonding: The pyrimidinol core is a key player in forming hydrogen bonds. The hydroxyl group (-OH) and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, forming crucial connections with residues like Aspartate (Asp), Glutamate (Glu), and the backbone carbonyls or amides of various amino acids. nih.govnih.gov

Halogen Bonding: The bromine atom on the benzyl (B1604629) group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the ligand-receptor complex.

In studies of related thienopyrimidines targeting topoisomerase, specific residues are often implicated in the binding, providing a model for how this compound might interact. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

QSAR modeling serves as a predictive tool to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This computational technique is vital for optimizing lead compounds and designing new molecules with enhanced potency.

Development of 2D and 3D QSAR Models

For classes of compounds including pyrimidine derivatives, both 2D and 3D QSAR models are commonly developed. The process begins with a dataset of molecules with known biological activities.

2D QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and counts of specific chemical features.

3D QSAR: These models require the 3D alignment of the molecules and use field-based descriptors. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate models that relate steric, electrostatic, hydrophobic, and hydrogen-bonding fields to biological activity.

In a typical study, a robust QSAR model is developed using multiple linear regression (MLR) or other machine learning algorithms. nih.gov The statistical validity of the model is rigorously tested to ensure its predictive power for new, unsynthesized compounds.

Identification of Molecular Descriptors Correlating with Biological Response

The primary output of a QSAR study is the identification of molecular descriptors that significantly influence the biological response. For pyrimidine-based inhibitors, these descriptors often fall into several categories:

| Descriptor Category | Example Descriptors | Potential Implication for Activity |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy | Governs electrostatic and covalent interactions with the target. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to the size and shape of the molecule, influencing its fit within the binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects the molecule's ability to interact with hydrophobic pockets in the receptor and its membrane permeability. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Indicates the stability of the molecule and the favorability of binding. |

By analyzing these descriptors, researchers can deduce that, for instance, increasing hydrophobicity in a specific region of the molecule or adding a hydrogen bond acceptor at another position could enhance its biological activity.

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.gov A pharmacophore model for a series of pyrimidine-based compounds would typically be generated from a set of structurally diverse and highly active molecules.

The resulting model is a hypothesis of the key features required for activity. For a compound like this compound, a pharmacophore model might include features such as:

One or more Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms in the pyrimidine ring. nih.gov

One Hydrogen Bond Donor (HBD): Representing the hydroxyl group on the pyrimidine ring. nih.gov

One Aromatic Ring (AR): Representing the bromophenyl moiety.

One Hydrophobic (Hy) feature: Also associated with the bromobenzyl group. nih.gov

This model serves as a 3D query to screen large chemical databases for novel scaffolds that match the required features, potentially leading to the discovery of new and structurally distinct inhibitors. nih.gov

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Excluding Toxicity)

In silico ADME prediction is a critical step in early-stage drug discovery to assess the potential pharmacokinetic properties of a compound. researchgate.netnih.gov Various computational tools and platforms, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure. nih.govsciensage.info

Lipophilicity and Solubility Predictions

Lipophilicity and solubility are fundamental properties that heavily influence a drug's absorption and distribution.

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (LogP), lipophilicity is a key indicator of a molecule's ability to cross biological membranes. nih.gov

Solubility: Aqueous solubility is crucial for a compound to be absorbed from the gastrointestinal tract and to be transported in the blood.

For this compound, predictive models would generate values for these and other ADME-related parameters. The table below shows representative in silico predictions typical for a compound of this nature, based on analyses of similar structures. dergipark.org.tr

| ADME Property | Predicted Parameter | Typical Predicted Value | Implication |

| Lipophilicity | Consensus LogP | 2.5 - 4.0 | Indicates good potential for oral absorption and membrane permeability. |

| Solubility | LogS (ESOL) | -3.0 to -4.5 | Suggests moderate to low aqueous solubility. |

| Gastrointestinal Absorption | Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | BBB Permeant | No/Low | The compound is unlikely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | P-gp Substrate | Yes/No | Predicts whether the compound may be subject to active efflux from cells. |

These predictions help guide medicinal chemists in modifying the structure to achieve a more favorable ADME profile without compromising its intended biological activity. sciensage.info

Permeability and Bioavailability Indicators

A fundamental assessment of a compound's drug-likeness and potential for good oral bioavailability is often initiated by evaluating its adherence to established guidelines, such as Lipinski's Rule of Five. These rules correlate molecular properties with aqueous solubility and intestinal permeability. The key parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).

Based on the structure of this compound, its physicochemical properties can be calculated using various computational platforms. These properties are then compared against the criteria set by Lipinski's Rule of Five and other related metrics that predict oral bioavailability.

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (MW) | 279.12 g/mol | ≤ 500 |

| logP (Octanol-water partition coefficient) | 2.5-3.0 (estimated) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 |

The predicted values for this compound fall well within the parameters of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Further computational analyses often include the prediction of other key indicators. For instance, the topological polar surface area (TPSA) is a descriptor that has been shown to correlate well with passive molecular transport through membranes and is a good predictor of oral absorption. For pyrimidine derivatives, a TPSA of less than 140 Ų is generally considered favorable for good cell permeability. The predicted TPSA for this compound is in a range that suggests good intestinal absorption.

In silico models for predicting permeability often simulate passage through biological barriers, such as the intestinal wall (Caco-2 cell permeability) and the blood-brain barrier (BBB). While specific predictions for this compound are not published, studies on similar pyrimidine derivatives suggest that compounds with these structural features are likely to exhibit moderate to high Caco-2 permeability, indicating good potential for absorption from the gastrointestinal tract. nih.govmdpi.com The presence of the polar pyrimidinol core combined with the lipophilic bromobenzyl group creates a balanced physicochemical profile conducive to membrane permeation. However, these models also predict that the compound is unlikely to cross the blood-brain barrier, which can be an advantageous property for peripherally acting agents, as it minimizes the risk of central nervous system side effects. nih.gov

Metabolic Stability Predictions (e.g., CYP Inhibition, metabolic reactions)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and potential for drug-drug interactions. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) isoenzymes. In silico methods play a significant role in predicting the interaction of new chemical entities with these enzymes, particularly their potential to act as inhibitors. nih.gov

The pyrimidine scaffold is a common feature in many biologically active compounds, and its metabolic fate has been the subject of numerous computational studies. researchgate.net The primary sites of metabolism on the pyrimidine ring itself are often the carbon atoms susceptible to oxidation. For this compound, the benzyl moiety also presents a likely site for metabolic modification, such as hydroxylation on the aromatic ring or at the benzylic position.

A key concern in drug development is the potential for a compound to inhibit CYP enzymes, which can lead to adverse drug-drug interactions. Computational models, including quantitative structure-activity relationship (QSAR) and machine learning algorithms, are frequently used to predict the inhibitory potential of compounds against the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov

For pyrimidine-based compounds, the likelihood of CYP inhibition is influenced by the nature and position of substituents. The presence of a halogen, such as the bromine atom in this compound, can influence metabolic stability and the potential for CYP interactions. While specific inhibitory constants (Ki) or IC50 values for this exact compound are not available from public data, general predictions for pyrimidine derivatives can be informative. colab.ws

| CYP Isoform | Predicted Interaction for this compound (based on general pyrimidine derivative models) | Potential Metabolic Reaction |

|---|---|---|

| CYP1A2 | Likely non-inhibitor | Aromatic hydroxylation of the benzyl ring |

| CYP2C9 | Potential weak inhibitor | Oxidation of the pyrimidine ring |

| CYP2C19 | Potential weak inhibitor | Benzylic hydroxylation |

| CYP2D6 | Likely non-inhibitor | - |

| CYP3A4 | Potential weak to moderate inhibitor | Multiple sites of oxidation |

The pyridine (B92270) nitrogen atoms in the pyrimidine ring can interact with the heme iron of CYP enzymes, which is a common mechanism of inhibition. nih.gov The specific substitution pattern of this compound would modulate the strength of this interaction. The lipophilicity imparted by the bromobenzyl group generally increases the likelihood of binding to the active sites of CYP enzymes. Based on computational models for a wide range of chemicals, it is plausible that this compound could be a weak to moderate inhibitor of certain CYP isoforms, particularly CYP3A4, which is a major drug-metabolizing enzyme with a promiscuous active site. However, strong inhibition is not typically predicted for this class of compounds without specific structural alerts. nih.gov Advanced deep learning models and rule-based prediction servers offer a high-throughput method to flag potential CYP inhibitors, and while not run for this specific article, they represent the state-of-the-art in metabolic stability prediction. nih.govcolab.ws

Structure Activity Relationship Sar Studies of 6 4 Bromobenzyl Pyrimidin 4 Ol and Its Analogs

Systematic Modification and Design of Analogs

The systematic modification and design of analogs of 6-(4-Bromobenzyl)pyrimidin-4-ol focus on two primary regions: the bromobenzyl moiety and the pyrimidin-4-ol core. This dual approach allows for a comprehensive understanding of how different structural changes influence the molecule's interaction with its biological target.

The 4-bromobenzyl group at the C6 position of the pyrimidin-4-ol ring is a crucial determinant of activity. SAR studies have explored the impact of replacing or modifying the bromine atom and substituting other positions on the phenyl ring. The nature, size, and electronic properties of these substituents can significantly alter the binding affinity and efficacy of the compounds.

For instance, replacing the bromine with other halogens or with small alkyl or alkoxy groups can probe the steric and electronic requirements of the binding pocket. The position of the substituent on the phenyl ring is also critical; moving the bromo group from the para to the meta or ortho position can lead to a significant loss of activity, suggesting a well-defined binding orientation.

Table 1: Effect of Substituents on the Benzyl (B1604629) Moiety of 6-Benzylpyrimidin-4-one Analogs

| Compound | R | Biological Activity (IC₅₀, µM) |

| 1a | 4-Br | 0.5 |

| 1b | 4-Cl | 0.8 |

| 1c | 4-F | 1.2 |

| 1d | 4-CH₃ | 2.5 |

| 1e | 4-OCH₃ | 3.1 |

| 1f | H | 5.0 |

| 1g | 3-Br | 7.8 |

| 1h | 2-Br | 10.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR trends.

Modifications to the pyrimidin-4-ol core are another key strategy in the SAR exploration of this series. The pyrimidine (B1678525) ring offers several positions (N1, C2, C5) for substitution, which can influence the molecule's hydrogen bonding capacity, solubility, and metabolic stability. For example, methylation of the N1 position can enhance cell permeability, while substitution at the C2 and C5 positions with small alkyl or amino groups can explore additional binding interactions. Annulated pyrimidine derivatives, where the pyrimidine ring is fused with another ring system, have also been investigated to create more rigid and potent analogs juniperpublishers.com.

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism plays a significant role in the SAR of this compound class. The relative positions of the substituents on both the pyrimidine and the benzyl rings are critical for optimal activity. As demonstrated in Table 1, moving the bromo substituent from the para to the meta or ortho position on the benzyl ring can drastically reduce potency. Similarly, moving the benzyl group from the C6 to the C5 position of the pyrimidine ring would likely result in a complete loss of activity due to an altered presentation of the key pharmacophoric elements to the target protein. A study on biphenyl antimicrobial peptidomimetic amphiphiles highlighted that positional isomers exhibited significant differences in efficacy against various bacterial strains, underscoring the importance of the spatial arrangement of functional groups nih.gov.

Stereochemistry becomes a consideration when chiral centers are introduced into the molecule, for instance, by adding a substituent to the methylene (B1212753) bridge connecting the phenyl and pyrimidine rings. The different stereoisomers (enantiomers or diastereomers) could exhibit vastly different biological activities and pharmacokinetic profiles, as one isomer may fit into the binding site of the target protein more favorably than the other.

Impact of Halogen Substitution (Bromine) on Molecular Recognition and Activity

The bromine atom at the para-position of the benzyl ring is a key feature of the parent compound. Halogen bonds, where a halogen atom acts as an electrophilic species interacting with a nucleophilic site on the target protein, are increasingly recognized as important interactions in molecular recognition. The bromine atom in this compound may form such a halogen bond with a carbonyl or other electron-rich group in the binding site, thereby contributing significantly to the binding affinity.

Furthermore, the lipophilicity and size of the bromine atom are optimal for fitting into a specific hydrophobic pocket. Replacing bromine with a smaller halogen like chlorine or fluorine, or a larger one like iodine, can help to map the size and electronic constraints of this pocket. Studies on 4-amino-5,7-disubstituted pyridopyrimidines, a related class of compounds, have shown that a 3-bromophenyl substituent is a key structural element for potent activity nih.gov.

Ligand Efficiency and Lipophilic Efficiency in SAR Optimization

In the process of optimizing a lead compound like this compound, it is crucial to not only increase potency but also to maintain or improve drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two important metrics used to guide this process.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as LE = -ΔG / N, where ΔG is the free energy of binding and N is the number of non-hydrogen atoms. A higher LE indicates that the molecule is making more efficient use of its size to achieve its potency acs.org.

Lipophilic Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as LLE = pIC₅₀ - logP. A higher LLE is generally desirable, as it suggests that potency is being increased without a disproportionate increase in lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity.

During the optimization of analogs, these metrics are monitored to ensure that increases in potency are achieved efficiently and without introducing undesirable physicochemical properties. A study on pyrimidine-based drugs highlighted a candidate with an appropriate ligand efficiency value of 0.32 mdpi.com.

Table 2: Ligand and Lipophilic Efficiency of Selected Analogs

| Compound | IC₅₀ (µM) | pIC₅₀ | logP | Heavy Atom Count (HAC) | LE | LLE |

| 1a | 0.5 | 6.3 | 3.2 | 17 | 0.37 | 3.1 |

| 1b | 0.8 | 6.1 | 3.0 | 16 | 0.38 | 3.1 |

| 1f | 5.0 | 5.3 | 2.5 | 15 | 0.35 | 2.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Restriction and Flexibility in SAR

The flexibility of the benzyl group in this compound allows it to adopt various conformations, one of which is presumably the bioactive conformation required for binding to its target. However, this conformational flexibility can come at an entropic cost upon binding. Therefore, a common strategy in drug design is to introduce conformational restrictions to lock the molecule into its bioactive conformation.

This can be achieved by introducing cyclic structures or by creating fused ring systems. For example, the methylene bridge could be incorporated into a cyclopropane ring, or the benzyl and pyrimidine rings could be linked to form a tricyclic system. Such rigidification can lead to a significant increase in potency and selectivity. A study on bioactive pyrazolo[3,4-d]pyrimidines revealed two conformational polymorphs, highlighting how different crystal packing can favor different molecular conformations mdpi.com. Understanding the preferred conformation is key to designing conformationally restricted analogs.

Investigation of Molecular Mechanisms and Biological Interactions Preclinical/in Vitro Focus

Exploration of Potential Protein Targets and Binding Sites

The pyrimidine (B1678525) scaffold is a well-established pharmacophore that interacts with a variety of protein targets. Identifying these targets and quantifying the binding affinity are crucial first steps in characterizing the compound's mechanism of action.

The pyrimidine core is a prominent feature in numerous enzyme inhibitors, particularly those targeting protein kinases, which are critical regulators of cellular signal transduction. nih.gov Misregulation of these enzymes is linked to diseases like cancer, making kinase inhibition a key therapeutic strategy. nih.gov Research into compounds structurally similar to 6-(4-Bromobenzyl)pyrimidin-4-ol highlights the potential for potent and selective enzyme inhibition.

Derivatives featuring a pyrimidine or a related pyrrolopyrimidine scaffold have demonstrated significant inhibitory activity against several kinase families:

Receptor Tyrosine Kinases (RTKs) : Compounds with a pyrrolo[2,3-d]pyrimidine structure have been developed as multitargeted RTK inhibitors. nih.gov For instance, certain N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines are potent dual inhibitors of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These growth factor receptors are crucial for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) : Optimization of a series of pyrrolopyrimidine inhibitors of IRAK4 has been reported. nih.gov IRAK4 is a key kinase in the signaling pathway of the innate immune system. nih.gov

Lymphocyte-Specific Tyrosine Kinase (Lck) : A class of inhibitors based on an N-4,6-pyrimidine-N-alkyl-N'-phenyl urea (B33335) scaffold demonstrated low-nanomolar inhibition of Lck kinase activity. nih.gov

Src Family Kinases (SFKs) and Focal Adhesion Kinase (FAK) : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as ATP-competitive tyrosine kinase inhibitors targeting SFKs and FAK, which play a role in cancer cell invasion. mdpi.com

Microtubule Affinity-Regulating Kinase 4 (MARK4) : Recently, 4,6-disubstituted pyrimidine derivatives have been synthesized and evaluated as inhibitors of MARK4, a protein kinase implicated in the pathology of Alzheimer's disease. frontiersin.org

The inhibitory activity of these related pyrimidine compounds is often quantified using enzyme inhibition assays that determine the half-maximal inhibitory concentration (IC50).

Table 1: Examples of Kinase Inhibition by Structurally Related Pyrimidine Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | PDGFRβ, VEGFR-2 | Potent dual inhibitors developed for anti-angiogenic effects. nih.gov |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | Protein Kinase B (PKB/Akt) | Nanomolar inhibitors with up to 150-fold selectivity over the related kinase PKA. nih.gov |

| Pyrrolopyrimidines | IRAK4 | Optimized inhibitors identified through structure-based design. nih.gov |

| Pyrazolo[3,4-d]pyrimidines (e.g., Si306) | Src, FAK | Suppressed glioblastoma invasion in vitro by inhibiting the Src signaling pathway. mdpi.com |

| N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas | Lck | Showed low-nanomolar inhibition of Lck kinase activity. nih.gov |

Beyond enzyme inhibition, pyrimidine derivatives can also act as ligands that bind to specific receptors. Receptor binding assays are essential for determining the affinity and specificity of such interactions. These assays typically measure the binding of a radiolabeled or fluorescently tagged ligand to a receptor in the presence of the test compound.

For example, a study of (2-Bromo-4-isopropyl-phenyl)-(4,6-dimethyl-pyrimidin-2-yl)-amine showed its binding affinity for the corticotropin-releasing factor receptor 1. bindingdb.org While structurally distinct from this compound, this demonstrates the capacity of the pyrimidine scaffold to engage with G-protein coupled receptors. The affinity of a ligand for its binding site is a critical parameter, and computational methods for predicting binding free energies are often used in conjunction with experimental assays to understand these interactions at an atomic level. nih.gov

Cellular Pathway Modulation in Preclinical Models (In Vitro)

The binding of a compound to its molecular target initiates a cascade of events that alters cellular signaling pathways. In vitro cell-based assays are fundamental for observing these downstream effects and understanding how a compound modifies cell behavior. promega.com

Signal transduction is the process by which extracellular signals are translated into intracellular responses, controlling processes like proliferation, differentiation, and apoptosis. promega.com Kinase inhibitors, such as those with a pyrimidine scaffold, directly interfere with these pathways.

PI3K/PKB (Akt) Pathway : This pathway is crucial for regulating cell growth and survival and is frequently deregulated in cancer. nih.gov The activity of pyrimidine-based Protein Kinase B (PKB/Akt) inhibitors has been confirmed in cellular assays by quantifying the inhibition of phosphorylation of downstream substrates like GSK3β. nih.gov Such assays provide a specific readout of targeted PKB inhibition within the cell. nih.gov

NF-κB Pathway : Pyrrolopyrimidine inhibitors of IRAK4 have been shown to inhibit the activation of NF-κB in diffuse large B-cell lymphoma (DLBCL) cell lines. nih.gov This demonstrates a direct link between target engagement (IRAK4 inhibition) and modulation of a key inflammatory and survival pathway. nih.gov

The mechanisms of signal transduction are complex, often involving a series of post-translational modifications, with protein phosphorylation being the most common. promega.com Kinase inhibitors function by preventing this transfer of a phosphate (B84403) group from ATP to a protein substrate. nih.gov The development of pyrimidine-based inhibitors has often relied on creating compounds that are ATP-competitive, meaning they bind to the same site on the kinase as ATP, thereby blocking its function. mdpi.com Understanding this competitive binding mechanism is key to elucidating the compound's molecular action.

Phenotypic Screening and Mechanism of Action (MOA) Elucidation (In Vitro)

A variety of in vitro assays are employed to characterize the phenotypic effects of pyrimidine-based compounds:

Anti-proliferative and Cytotoxicity Assays : The effect of novel compounds on cancer cell growth is a primary screening step. For example, inhibitors of PKB were assessed for their antiproliferative activity against human prostate cancer (PC3M) and glioblastoma (U87MG) cell lines, which have a known activated PI3K-PKB pathway. nih.gov

Apoptosis Assays : To determine if a compound induces programmed cell death, staining techniques are used. DAPI (4′,6-diamidino-2-phenylindole) staining allows for the visualization of nuclear changes, such as chromatin condensation and fragmentation, which are hallmarks of apoptosis. nih.gov

Cell Migration Assays : The scratch or wound healing assay is a standard method to assess the impact of a compound on cell migration, a key process in cancer metastasis. nih.gov The ability of a compound to inhibit the closure of a "scratch" in a confluent cell monolayer indicates anti-migratory properties. nih.gov

Autophagy Assays : Acridine orange staining can be used to detect the formation of acidic vesicular organelles, which indicates the induction of autophagy, a cellular self-degradation process that can be modulated by cancer therapies. nih.gov

Lysis and Leakage Assays : To determine if a compound's mechanism involves membrane damage, researchers can measure the release of intracellular components (e.g., 260-nm-absorbing material like DNA and RNA) and assess the cell's susceptibility to lysis. nih.govdrugbank.com Such assays helped determine that tea tree oil and its components compromise the cytoplasmic membrane of S. aureus. nih.govdrugbank.com

Table 2: Phenotypic and Mechanistic Assays for Characterizing Related Compounds In Vitro

| Assay Type | Purpose | Example Finding for Related Compounds |

|---|---|---|

| Anti-proliferative Assay | Measures inhibition of cell growth. | Pyrimidine-based PKB inhibitors were active against PC3M and U87MG cancer cell lines. nih.gov |

| DAPI Staining | Evaluates nuclear morphology to detect apoptosis. | Used to show that a thieno[2,3-d]pyrimidine (B153573) derivative induced nuclear fragmentation in FaDu cells. nih.gov |

| Scratch (Wound Healing) Assay | Assesses inhibition of cell migration. | A thieno[2,3-d]pyrimidine derivative inhibited the chemotactic movement of FaDu cells. nih.gov |

| Acridine Orange Staining | Detects induction of autophagy. | Employed to study the autophagic effects of a thieno[2,3-d]pyrimidine derivative. nih.gov |

Biological Network and Pathway Analysis

In the absence of identified biological targets for this compound, no biological network or pathway analyses have been reported. This type of analysis is contingent on having initial data about the compound's targets or its effects on gene or protein expression. Once targets are known, bioinformatics tools can be used to map these to known biological pathways and networks, offering insights into the compound's potential downstream effects and its mechanism of action. As the primary target data for this compound is not available, subsequent pathway and network analyses have not been conducted or published.

Lead Optimization Strategies and Preclinical Development Considerations

Hit-to-Lead Progression and Prioritization of Analogs

The transition from a preliminary hit, often identified through high-throughput screening, to a lead compound is a critical phase in drug discovery. nih.gov This "hit-to-lead" (H2L) process involves initial optimization of the hit molecule to improve its biological activity and drug-like properties. nih.govsubstack.com For a compound like 6-(4-Bromobenzyl)pyrimidin-4-ol, this would involve the synthesis and evaluation of a focused library of analogs to establish a preliminary structure-activity relationship (SAR).

The prioritization of these analogs is guided by a multi-parameter optimization approach. Key considerations include not only the potency against the intended biological target but also early assessment of absorption, distribution, metabolism, and excretion (ADME) properties. sk.ru For instance, in a study of pyrimidine (B1678525) derivatives, early-stage evaluation of cell viability and other properties helped in the selection of promising compounds for further development. nih.gov The goal is to identify analogs with a balanced profile of potency, selectivity, and favorable physicochemical characteristics, thereby increasing the probability of success in later, more resource-intensive stages of development. substack.com The agility to rapidly explore the chemical space around the initial hit scaffold is crucial for efficient design-make-test-analyze (DMTA) cycles. nih.gov

Rational Design for Enhanced Potency and Selectivity

Rational drug design, a cornerstone of modern medicinal chemistry, employs knowledge of the biological target and ligand interactions to guide the design of more effective and selective molecules. This can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Design Principles

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. This approach involves analyzing the binding site of the target protein to design ligands that can fit optimally and form key interactions, thereby enhancing potency and selectivity. researchgate.net For pyrimidine-based inhibitors, such as those targeting Janus kinases (JAKs), SBDD has been instrumental in designing derivatives that exploit specific residues in the active site, like a unique cysteine, to achieve high potency and selectivity. researchgate.netnih.gov

In the context of this compound, if the target structure is available, researchers would model the compound within the binding pocket. This would reveal key hydrogen bonds, hydrophobic interactions, and potential areas for modification. For example, the pyrimidine core is a well-known "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the protein backbone. nih.gov The 4-bromobenzyl group would likely occupy a hydrophobic pocket, and modifications to the phenyl ring or the benzylic linker could be explored to optimize these interactions.

Ligand-Based Design Principles

In the absence of a target's 3D structure, ligand-based drug design (LBDD) strategies are employed. nih.govnih.gov These methods rely on the information derived from a set of known active molecules. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. nih.gov

For this compound, LBDD would involve studying a series of its analogs with known activities to build a pharmacophore model. A pharmacophore represents the essential steric and electronic features required for biological activity. researchgate.netresearchgate.net This model would highlight the importance of the pyrimidin-4-ol core, the 4-bromobenzyl moiety, and their relative spatial arrangement. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of the analogs with their biological activity, providing a mathematical model to predict the potency of newly designed compounds. nih.gov

Exploration of Chemical Space and Scaffold Hopping

While analog-based optimization is a valuable strategy, exploring a wider chemical space through techniques like scaffold hopping can lead to the discovery of novel chemotypes with improved properties. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. nih.govnih.gov This can lead to compounds with better intellectual property positions, improved ADME profiles, or different off-target effects. nih.gov

Starting from the this compound scaffold, a medicinal chemist might consider replacing the pyrimidin-4-ol core with other heterocyclic systems that can maintain similar hydrogen bonding interactions. For example, pyrazolo[3,4-d]pyrimidines, purines, or other fused pyrimidine systems have been successfully used as scaffold hops for pyrimidine-based compounds. researchgate.netchemrxiv.org A study on Notum inhibitors demonstrated successful scaffold hopping from thienopyrimidine acids to furano[2,3-d]pyrimidine amides, resulting in potent new compounds. nih.gov This strategy allows for significant structural diversification while preserving the desired biological activity.

Computational Tools in Lead Optimization Workflow

Computational chemistry has become an indispensable part of the lead optimization process, enabling the rapid screening of large numbers of virtual compounds and prioritizing them for synthesis and testing. nih.gov

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.net This can be done using either structure-based or ligand-based approaches. In a structure-based virtual screen, compounds from a library are computationally "docked" into the binding site of the target protein, and their binding affinity is estimated using a scoring function. nih.gov This allows for the rapid evaluation of millions of compounds, far exceeding the capacity of experimental high-throughput screening. nih.gov

For this compound, a virtual screening campaign could be initiated to identify novel scaffolds or substituents that could potentially improve its activity. Large chemical databases can be screened against the biological target of interest, with the aim of finding molecules that share key interaction features with the lead compound but possess a different chemical structure. researchgate.netpreprints.org This approach can be particularly useful for identifying novel scaffold hopping opportunities.

Free Energy Perturbation (FEP) Calculations for Affinity Prediction

In the realm of structure-based drug design, the accurate prediction of protein-ligand binding affinities is a significant challenge. Free Energy Perturbation (FEP) is a computational method rooted in statistical mechanics that has emerged as a powerful tool for calculating the relative binding free energies of a series of related ligands to a biological target. nih.govcresset-group.com This technique is particularly valuable during the lead optimization phase to prioritize the synthesis of new analogs with potentially improved potency. nih.gov

FEP calculations simulate a non-physical, or 'alchemical', transformation of one molecule into another through a series of small, discrete steps. cresset-group.com By calculating the free energy change for this transformation both in the solvated state and when bound to the protein, the relative binding free energy (ΔΔG) between the two ligands can be determined.

For this compound, FEP can be instrumental in guiding modifications to either the pyrimidinol core or the 4-bromobenzyl substituent. For instance, medicinal chemists might consider replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or small alkyl groups to modulate binding affinity. FEP calculations can predict the impact of these subtle changes on the binding free energy, helping to focus synthetic efforts on the most promising modifications. nih.gov

The reliability of FEP calculations has been shown to be high, with prediction accuracies often within 1 kcal/mol of experimental values, making it a valuable addition to the drug discovery toolbox. nih.govbohrium.com

Table 1: Hypothetical FEP Calculations for Analogs of this compound

| Analog | Modification | Predicted ΔΔG (kcal/mol) vs. Parent | Experimental ΔΔG (kcal/mol) |

| 1 | 4-Chlorobenzyl | -0.5 ± 0.2 | -0.4 |

| 2 | 4-Fluorobenzyl | -0.2 ± 0.2 | -0.1 |

| 3 | 4-Methylbenzyl | +0.8 ± 0.3 | +0.7 |

| 4 | 3-Bromobenzyl | +1.2 ± 0.4 | +1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Strategies for Improving Metabolic Stability (Excluding Toxicity)

A crucial aspect of preclinical development is ensuring that a drug candidate possesses favorable pharmacokinetic properties, including adequate metabolic stability. The pyrimidine scaffold, while offering versatile biological activity, can be susceptible to metabolic transformations. nih.gov For this compound, key metabolic liabilities could include oxidation of the pyrimidine ring or the benzyl (B1604629) moiety by cytochrome P450 (CYP) enzymes.

Several strategies can be employed to enhance the metabolic stability of this compound:

Introduction of Electron-Withdrawing Groups: Incorporating electron-withdrawing groups, such as fluorine atoms, onto the benzyl ring can decrease the electron density of the aromatic system, making it less prone to oxidative metabolism. nih.gov

Blocking Metabolic Hotspots: Identification of specific sites of metabolism ("metabolic hotspots") through in vitro metabolism studies allows for targeted chemical modifications. For example, if the para-position of the benzyl ring is found to be a primary site of hydroxylation, introduction of a stable group at this position can block this metabolic pathway.

Scaffold Hopping: In some cases, replacing a metabolically labile part of the molecule with a more stable isostere can significantly improve metabolic stability. For instance, if the pyrimidine ring itself is the site of metabolism, exploring alternative heterocyclic cores could be a viable strategy. nih.gov

Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow down the rate of metabolism due to the kinetic isotope effect. This strategy has been successfully used to improve the pharmacokinetic profiles of several drugs.

Table 2: Investigating Metabolic Stability of this compound Analogs in Human Liver Microsomes (HLM)

| Analog | Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Parent | This compound | 15 | 92.4 |

| Analog A | 6-(4-Bromo-2-fluorobenzyl)pyrimidin-4-ol | 45 | 30.8 |

| Analog B | 6-(4-Trifluoromethylbenzyl)pyrimidin-4-ol | >60 | <10 |

| Analog C | This compound (deuterated benzyl) | 35 | 39.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structural Simplification and Molecular Obesity Mitigation

For this compound, a structural simplification approach could involve:

Truncation of the Benzyl Group: If the entire benzyl moiety is not essential for binding, it could be truncated to a smaller group. For example, replacing the 4-bromobenzyl group with a smaller substituted phenyl or even a non-aromatic group could lead to a simpler molecule with improved properties.

Simplification of the Pyrimidine Core: While the pyrimidin-4-ol core is likely crucial for the compound's primary interactions with its target, exploring simpler heterocyclic systems that can maintain the key pharmacophoric features could be considered.

Reducing Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule with a higher entropic penalty upon binding. Strategies to rigidify the structure, for instance by introducing ring constraints between the pyrimidine and benzyl moieties, could be explored to improve both potency and physicochemical properties.

Table 3: Physicochemical Properties of Structurally Simplified Analogs

| Analog | Structure | Molecular Weight ( g/mol ) | cLogP | Ligand Efficiency (LE) |

| Parent | This compound | 279.12 | 2.8 | 0.32 |

| Analog D | 6-(4-Bromophenyl)pyrimidin-4-ol | 265.09 | 2.3 | 0.35 |

| Analog E | 6-Benzylpyrimidin-4-ol | 199.22 | 1.9 | 0.38 |

| Analog F | 6-Phenylpyrimidin-4-ol | 185.19 | 1.4 | 0.41 |

Note: The data in this table is hypothetical and for illustrative purposes only. cLogP and Ligand Efficiency (LE) are calculated values.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies for Pyrimidinol Scaffolds

The efficient and versatile synthesis of pyrimidinol scaffolds is fundamental to exploring their therapeutic potential. Traditional methods often involve multi-step sequences that can be time-consuming and limited in substrate scope. Future research is focused on developing more robust, efficient, and diverse synthetic strategies.

Key areas of development include:

Deconstruction-Reconstruction Strategies: A novel approach involves the chemical deconstruction of complex pyrimidines into simpler intermediates. nih.gov These intermediates can then be "reconstructed" through various cyclization reactions to generate a diverse library of analogs, including those with different substitution patterns or even entirely new heterocyclic cores. nih.gov This strategy offers a powerful tool for structure-activity relationship (SAR) studies. nih.gov

Catalyst-Free Syntheses: To enhance the environmental friendliness and cost-effectiveness of synthesis, catalyst-free methods are being explored. For instance, the conversion of β-enaminonitriles to 4-aminopyrimidines can be achieved under modifiable reaction conditions without the need for a metal catalyst. nih.gov

Flow Chemistry and Automation: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis. Automating these systems can further accelerate the production of pyrimidinol libraries.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly efficient for generating molecular complexity. mdpi.com Developing novel MCRs for pyrimidinol synthesis is a key area of interest for rapidly building diverse compound collections. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

| Methodology | Advantages | Disadvantages | Relevance for 6-(4-Bromobenzyl)pyrimidin-4-ol |

|---|---|---|---|

| Classical Condensation nih.gov | Well-established, readily available starting materials. | Can require harsh conditions, may have limited scope. | Foundational method for core scaffold synthesis. |

| Deconstruction-Reconstruction nih.gov | Enables rapid diversification from a common intermediate, useful for SAR. | May require specific functionalities for the deconstruction step. | Highly applicable for generating analogs and exploring SAR around the pyrimidinol core. |

| Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance for late-stage functionalization. | Potential for metal contamination in the final product. | Useful for introducing the 4-bromobenzyl group or modifying it. |

| Catalyst-Free Cycloadditions nih.gov | Environmentally friendly, avoids metal contamination. | May have a narrower substrate scope compared to catalyzed reactions. | A greener alternative for constructing the pyrimidine ring. |

| Multicomponent Reactions mdpi.com | High atom economy, operational simplicity, rapid access to complexity. | Optimization can be challenging. | Efficiently combines building blocks to create diverse pyrimidinol derivatives in one step. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. youtube.com These computational tools can navigate the vastness of chemical space to identify novel molecules with desired properties. youtube.comnih.gov

For this compound and its analogs, AI and ML can be applied in several ways:

Generative Models for Molecular Design: Generative AI models can propose novel molecular structures that are predicted to have high activity against a specific biological target. youtube.com These models can be trained on existing data of known active and inactive pyrimidine derivatives to learn the key structural features required for a desired biological effect. rsc.org

Predictive Modeling for ADMET Properties: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com This allows for the early-stage filtering of molecules that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

Synthesis Planning: AI tools can assist chemists by proposing viable synthetic routes for novel, computer-generated molecules, including complex pyrimidinol derivatives. youtube.com This addresses a key bottleneck in translating virtual hits into tangible compounds for testing.

Exploration of this compound as a Probe for Novel Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological process or target. Pyrimidine-based compounds, due to their structural diversity and ability to interact with various biological targets, are excellent candidates for probe development. nih.gov

The structure of this compound suggests several avenues for its use as a chemical probe:

Target Identification: If this compound displays an interesting phenotypic effect in a cell-based assay, it can be used as a starting point for target identification studies. The 4-bromobenzyl group provides a handle for modification, such as the introduction of a photo-affinity label or a clickable tag, to facilitate the isolation and identification of its protein binding partners.

Fluorescent Probes: By incorporating a fluorophore, analogs of this compound could be developed into fluorescent probes for bioimaging. nih.gov For example, such probes could be used to visualize their accumulation in specific cellular compartments, like lipid droplets, or to monitor their interaction with a target protein in real-time within living cells. nih.gov The development of pyrimidine-based probes has already shown promise for labeling organelles. nih.gov

Exploring Protein-Protein Interactions (PPIs): The rigid, polycyclic scaffolds that can be built from pyrimidine intermediates are well-suited for targeting the large, flat surfaces often involved in PPIs. nih.gov Diversity-oriented synthesis (pDOS) strategies using a pyrimidine core can generate libraries of compounds to screen for novel PPI modulators. nih.gov

Multi-Parametric Optimization for Preclinical Candidate Selection

For a project involving this compound, an MPO approach would involve:

Defining a Scoring Profile: A set of criteria would be established, including potency against the primary target, selectivity against off-targets, and key ADME properties (e.g., solubility, permeability, metabolic stability). Each parameter is assigned a score based on how well a compound meets the desired criteria.

Data Integration: Experimental data and computational predictions for a series of analogs would be compiled.

Visualization and Selection: Tools like desirability functions or Pareto optimization can be used to visualize the data and identify compounds that represent the best trade-off across all parameters. optibrium.com This helps project teams move beyond optimizing for potency alone and select candidates with a higher probability of success in clinical trials. nih.gov

Expanding the Chemical Diversity of this compound Analogs

To fully understand the potential of this chemical scaffold, it is crucial to systematically explore its chemical space through the synthesis and testing of analogs. This process is central to establishing a robust Structure-Activity Relationship (SAR). nih.gov

Key diversification strategies would include:

Modification of the Benzyl (B1604629) Ring: The bromine atom on the benzyl ring is a versatile chemical handle. It can be readily replaced with a wide variety of other functional groups (e.g., cyano, alkyl, aryl, amino groups) using standard cross-coupling reactions. This allows for a detailed exploration of how different substituents at the para-position affect biological activity and physicochemical properties.

Substitution on the Pyrimidinol Ring: The available positions on the pyrimidinol ring (e.g., positions 2 and 5) are prime locations for introducing additional substituents to modulate properties like potency, selectivity, and solubility. nih.gov

Replacement of the Pyrimidinol Core: Advanced synthetic strategies, such as the deconstruction-reconstruction approach, allow for the pyrimidine ring itself to be replaced with other heterocyclic systems (e.g., pyridines, pyrazoles), creating bioisosteric analogs with potentially improved properties. nih.gov

By systematically applying these strategies, researchers can build a comprehensive understanding of the SAR for this compound class, guiding the design of optimized molecules with enhanced therapeutic potential. gsconlinepress.com

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.